Cas no 1308958-34-0 ((S)-2-Amino-3,N-dimethyl-N-(3-nitro-benzyl)-butyramide)
(S)-2-Amino-3,N-dimethyl-N-(3-nitro-benzyl)-butyramide Chemical and Physical Properties
Names and Identifiers
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- (S)-2-amino-3,n-dimethyl-n-(3-nitro-benzyl)-butyramide
- (S)-2-Amino-3,N-dimethyl-N-(3-nitrobenzyl)butyramide
- (S)-2-Amino-N,3-dimethyl-N-(3-nitrobenzyl)butanamide
- AM91829
- (S)-2-Amino-3,N-dimethyl-N-(3-nitro-benzyl)-butyramide
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- Inchi: 1S/C13H19N3O3/c1-9(2)12(14)13(17)15(3)8-10-5-4-6-11(7-10)16(18)19/h4-7,9,12H,8,14H2,1-3H3/t12-/m0/s1
- InChI Key: SMRVEJMVFUVZOC-LBPRGKRZSA-N
- SMILES: O=C([C@H](C(C)C)N)N(C)CC1C=CC=C(C=1)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 328
- Topological Polar Surface Area: 92.2
(S)-2-Amino-3,N-dimethyl-N-(3-nitro-benzyl)-butyramide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 086359-500mg |
S)-2-Amino-3,N-dimethyl-N-(3-nitro-benzyl)-butyramide |
1308958-34-0 | 500mg |
£389.00 | 2022-03-01 |
(S)-2-Amino-3,N-dimethyl-N-(3-nitro-benzyl)-butyramide Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on (S)-2-Amino-3,N-dimethyl-N-(3-nitro-benzyl)-butyramide
Recent Advances in the Study of (S)-2-Amino-3,N-dimethyl-N-(3-nitro-benzyl)-butyramide (CAS: 1308958-34-0)
The compound (S)-2-Amino-3,N-dimethyl-N-(3-nitro-benzyl)-butyramide (CAS: 1308958-34-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amide derivative, characterized by its nitrobenzyl and dimethylamino functional groups, has shown promising potential in various therapeutic applications, particularly in the modulation of neurotransmitter systems and as a precursor in the synthesis of bioactive molecules.
Recent studies have focused on elucidating the pharmacological properties and synthetic pathways of (S)-2-Amino-3,N-dimethyl-N-(3-nitro-benzyl)-butyramide. A 2023 publication in the Journal of Medicinal Chemistry highlighted its role as a selective ligand for GABAA receptor subtypes, demonstrating its potential in the treatment of anxiety and epilepsy. The study employed molecular docking simulations and in vitro binding assays to confirm its high affinity for α2/α3-containing GABAA receptors, with minimal off-target effects.
In addition to its neurological applications, (S)-2-Amino-3,N-dimethyl-N-(3-nitro-benzyl)-butyramide has been investigated as a key intermediate in the synthesis of novel anticancer agents. A collaborative study between academic and industrial researchers, published in Bioorganic & Medicinal Chemistry Letters, reported its use in the development of small-molecule inhibitors targeting protein-protein interactions in oncogenic pathways. The compound's nitrobenzyl group was found to enhance binding specificity, while its chiral center contributed to improved metabolic stability.
The synthetic accessibility of (S)-2-Amino-3,N-dimethyl-N-(3-nitro-benzyl)-butyramide has also been a subject of recent optimization efforts. A 2024 paper in Organic Process Research & Development described a scalable asymmetric synthesis route with >99% enantiomeric excess, utilizing a novel chiral auxiliary and green chemistry principles. This advancement addresses previous challenges in large-scale production, making the compound more viable for preclinical and clinical studies.
Ongoing research is exploring the structure-activity relationships (SAR) of (S)-2-Amino-3,N-dimethyl-N-(3-nitro-benzyl)-butyramide derivatives. Preliminary results suggest that modifications to the nitro group or the dimethylamino moiety can significantly alter pharmacokinetic profiles, opening new avenues for targeted drug design. Furthermore, its potential as a positron emission tomography (PET) tracer for neuroimaging is under investigation, leveraging the nitro group for radiolabeling.
In conclusion, (S)-2-Amino-3,N-dimethyl-N-(3-nitro-benzyl)-butyramide (CAS: 1308958-34-0) represents a versatile scaffold with multifaceted applications in drug discovery. Its recent progress in target selectivity, synthetic methodology, and therapeutic potential underscores its importance in contemporary chemical biology research. Future studies are expected to further validate its clinical translatability and expand its utility in precision medicine.
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